Cas no 61233-53-2 (2-Chloro-4-ethyl-6-methylpyrimidine)
2-Chloro-4-ethyl-6-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-4-ethyl-6-methylpyrimidine
- QBZNYNDSHAHUFZ-UHFFFAOYSA-N
- Z1238572616
- SCHEMBL2632759
- AKOS026727773
- F8889-0353
- 818-786-6
- DTXSID60343940
- DB-303026
- EN300-129524
- Pyrimidine, 2-chloro-4-ethyl-6-methyl-
- G55695
- LCA23353
- DTXCID60295016
- 61233-53-2
- 2-Chloro-4-ethyl-6-methylpyrimidine #
- SB56917
- 2-Chloro-4-ethyl-6-methylpyrimidine
-
- MDL: MFCD18975574
- Inchi: 1S/C7H9ClN2/c1-3-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3
- InChI Key: QBZNYNDSHAHUFZ-UHFFFAOYSA-N
- SMILES: ClC1=NC(C)=CC(CC)=N1
Computed Properties
- Exact Mass: 156.0454260Da
- Monoisotopic Mass: 156.0454260Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 25.8Ų
2-Chloro-4-ethyl-6-methylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222611-1g |
2-Chloro-4-ethyl-6-methylpyrimidine, 95% min |
61233-53-2 | 95% | 1g |
$756.00 | 2023-09-06 | |
| Matrix Scientific | 222611-5g |
2-Chloro-4-ethyl-6-methylpyrimidine, 95% min |
61233-53-2 | 95% | 5g |
$2646.00 | 2023-09-06 | |
| TRC | C197436-100mg |
2-chloro-4-ethyl-6-methylpyrimidine |
61233-53-2 | 100mg |
$ 95.00 | 2022-06-01 | ||
| TRC | C197436-500mg |
2-chloro-4-ethyl-6-methylpyrimidine |
61233-53-2 | 500mg |
$ 320.00 | 2022-06-01 | ||
| TRC | C197436-1g |
2-chloro-4-ethyl-6-methylpyrimidine |
61233-53-2 | 1g |
$ 475.00 | 2022-06-01 | ||
| Chemenu | CM467281-1g |
2-Chloro-4-ethyl-6-methylpyrimidine |
61233-53-2 | 95%+ | 1g |
$374 | 2023-02-02 | |
| Enamine | EN300-129524-0.05g |
2-chloro-4-ethyl-6-methylpyrimidine |
61233-53-2 | 95.0% | 0.05g |
$118.0 | 2025-02-21 | |
| Enamine | EN300-129524-0.1g |
2-chloro-4-ethyl-6-methylpyrimidine |
61233-53-2 | 95.0% | 0.1g |
$176.0 | 2025-02-21 | |
| Enamine | EN300-129524-0.25g |
2-chloro-4-ethyl-6-methylpyrimidine |
61233-53-2 | 95.0% | 0.25g |
$252.0 | 2025-02-21 | |
| Enamine | EN300-129524-0.5g |
2-chloro-4-ethyl-6-methylpyrimidine |
61233-53-2 | 95.0% | 0.5g |
$457.0 | 2025-02-21 |
2-Chloro-4-ethyl-6-methylpyrimidine Suppliers
2-Chloro-4-ethyl-6-methylpyrimidine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-Chloro-4-ethyl-6-methylpyrimidine
Professional Introduction to 2-Chloro-4-ethyl-6-methylpyrimidine (CAS No. 61233-53-2)
2-Chloro-4-ethyl-6-methylpyrimidine is a significant compound in the field of pharmaceutical chemistry, widely recognized for its versatile applications in the synthesis of various bioactive molecules. This heterocyclic compound, characterized by its pyrimidine core structure, has garnered considerable attention due to its role as a key intermediate in the development of pharmaceutical agents. The molecular formula C₆H₈ClN₂, combined with its distinct structural features, makes it a valuable building block for medicinal chemists exploring novel therapeutic strategies.
The chemical properties of 2-Chloro-4-ethyl-6-methylpyrimidine contribute to its utility in multiple synthetic pathways. The presence of a chlorine substituent at the 2-position enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. This characteristic is particularly useful in constructing more complex molecules, such as antiviral and anticancer agents. Additionally, the ethyl and methyl groups at the 4- and 6-positions, respectively, contribute to the compound's stability and influence its electronic distribution, making it an ideal candidate for diverse chemical modifications.
In recent years, 2-Chloro-4-ethyl-6-methylpyrimidine has been extensively studied for its potential applications in the development of innovative pharmaceuticals. One notable area of research involves its use as a precursor in the synthesis of pyrimidine-based drugs that target specific biological pathways. For instance, studies have demonstrated its role in creating compounds with antiviral properties, particularly against RNA viruses. The pyrimidine scaffold is a common motif in many nucleoside analogs, which are known for their efficacy in inhibiting viral replication by mimicking natural nucleobases.
The incorporation of 2-Chloro-4-ethyl-6-methylpyrimidine into drug candidates has also shown promise in oncology research. Researchers have leveraged its structural framework to design molecules that interfere with key enzymes involved in cancer cell proliferation. By modifying the chlorine substituent or introducing additional functional groups, scientists have been able to generate derivatives with enhanced selectivity and potency against certain types of cancer. These efforts align with the broader goal of developing targeted therapies that minimize side effects while maximizing therapeutic benefits.
Advances in computational chemistry and molecular modeling have further facilitated the exploration of 2-Chloro-4-ethyl-6-methylpyrimidine as a pharmacophore. These tools enable researchers to predict how different structural modifications will impact biological activity, allowing for more efficient drug discovery processes. For example, virtual screening techniques have been used to identify potential lead compounds derived from this pyrimidine derivative that exhibit desirable pharmacokinetic profiles. Such innovations underscore the importance of interdisciplinary approaches in modern pharmaceutical research.
The synthesis of 2-Chloro-4-ethyl-6-methylpyrimidine itself is another area where significant progress has been made. Modern synthetic methodologies have improved both yield and purity, making it more accessible for industrial applications. Catalytic processes and green chemistry principles have been employed to develop more sustainable routes, reducing waste and energy consumption without compromising on quality. These advancements not only enhance cost-effectiveness but also align with global efforts to promote environmentally responsible manufacturing practices.
In conclusion, 2-Chloro-4-ethyl-6-methylpyrimidine (CAS No. 61233-53-2) represents a cornerstone compound in pharmaceutical chemistry due to its versatility and reactivity. Its role as an intermediate in synthesizing bioactive molecules continues to drive innovation across multiple therapeutic areas. As research progresses, the potential applications of this compound are expected to expand further, reinforcing its significance in the development of next-generation pharmaceuticals.
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